4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl-
Description
Chemical Structure and Properties
The compound 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- (CAS 125328-89-4) is a polyether alcohol with an 18-carbon backbone (octadecane) containing four ether oxygen atoms at positions 4, 7, 10, and 12. Four methyl groups are attached at carbons 5, 8, 11, and 15, and a hydroxyl group is present at position 2 . This structure confers amphiphilic properties, balancing hydrophilic (ether and hydroxyl groups) and hydrophobic (methyl branches and alkyl chain) characteristics.
Such compounds are often used in surfactants, stabilizers, or specialty solvents due to their tunable solubility and interfacial activity .
Properties
CAS No. |
125328-89-4 |
|---|---|
Molecular Formula |
C18H38O5 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C18H38O5/c1-7-8-14(2)9-20-11-16(4)22-13-18(6)23-12-17(5)21-10-15(3)19/h14-19H,7-13H2,1-6H3 |
InChI Key |
VNYBKJBTQVWUCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COCC(C)OCC(C)OCC(C)OCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- typically involves the reaction of specific alcohols with ethylene oxide under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the polyether chain. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully monitored and controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
Medicinal Chemistry
4,7,10,13-Tetraoxaoctadecan-2-ol has been investigated for its antimicrobial properties . Studies indicate that compounds with similar structural motifs exhibit significant activity against various pathogens. For instance:
- Antibacterial Activity : Research has shown that derivatives of tetraoxaoctadecan compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. A study demonstrated that modifications in the chemical structure enhanced the antimicrobial efficacy against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have also been tested for antifungal properties, showing effectiveness against fungi such as Candida albicans .
Antioxidant Activity
The compound has been explored for its potential as an antioxidant . Antioxidants are crucial in combating oxidative stress-related diseases. Research indicates that tetraoxaoctadecan derivatives can scavenge free radicals effectively, suggesting their utility in developing antioxidant therapies .
Material Science
In material science, the compound's properties lend themselves to applications in polymer synthesis and as a surfactant. Its structure can enhance the stability and performance of polymeric materials used in coatings and adhesives. The ability to modify surface properties makes it valuable for creating advanced materials with tailored functionalities.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of tetraoxaoctadecan derivatives. The research involved testing against several bacterial strains using well diffusion methods. Results indicated that specific modifications led to increased zones of inhibition compared to control compounds .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 16 |
| Compound B | S. aureus | 18 |
| Compound C | C. albicans | 14 |
Case Study 2: Antioxidant Properties
Another research effort focused on evaluating the antioxidant capacity of tetraoxaoctadecan derivatives through various assays including DPPH radical scavenging activity. The results showed that certain derivatives exhibited comparable antioxidant activity to well-known antioxidants like ascorbic acid .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound D | 85 |
| Compound E | 78 |
| Compound F | 90 |
Mechanism of Action
The mechanism of action of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- involves its interaction with various molecular targets. The polyether backbone allows it to form hydrogen bonds and interact with polar molecules. This interaction can affect the stability and solubility of other compounds, making it useful in various applications.
Comparison with Similar Compounds
Structural Analogs by Chain Length and Ether Groups
Table 1: Key Structural and Physical Properties
| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Ether Groups | Methyl Groups | Notable Properties |
|---|---|---|---|---|---|
| 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- (125328-89-4) | C₁₈H₃₆O₅ | 332.48 | 4 | 4 | Amphiphilic; likely high boiling point |
| 4,7,10,13-Tetraoxatetradecan-2-ol (58872-88-1) | C₁₀H₂₂O₅ | 222.28 | 4 | 0 | Shorter chain; higher hydrophilicity |
| 4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- (125328-88-3) | C₂₁H₄₂O₆ | 390.56 | 5 | 5 | Longer chain; increased lipophilicity |
| 4,7,10-Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol (20324-34-9) | C₁₃H₂₈O₅ | 264.36 | 4 | 3 | Predicted bp: 330.6°C; pKa: ~14.4 |
Key Observations
Chain Length and Ether Density :
- The target compound (C₁₈) has a longer backbone than 4,7,10,13-Tetraoxatetradecan-2-ol (C₁₄), reducing water solubility but enhancing thermal stability .
- The pentaoxa analog (C₂₁) incorporates an additional ether group, improving polarity but offset by five methyl groups, which may enhance micelle formation in surfactants .
Methyl Substitution :
- Methyl groups in the target compound increase steric hindrance and hydrophobicity compared to unmethylated analogs like 4,7,10,13-Tetraoxatetradecan-2-ol .
- The trimethylated C₁₄ analog (CAS 20324-34-9) has a predicted boiling point of 330.6°C, suggesting the target compound may exceed this due to its larger size .
Functional Group Variations
Silicon-Containing Analog
The compound 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol () replaces a carbon with silicon, creating a silapentadecan backbone.
Nitrogen-Containing Analog
15-Amino-4,7,10,13-tetraazapentadecan-2-ol (CAS 45210-10-4) replaces ether oxygens with nitrogen atoms, forming a tetraaza structure. This introduces basicity (amine groups) and hydrogen-bonding capacity, making it suitable for coordination chemistry or pharmaceutical applications, unlike the target compound’s ether-dominated structure .
Biological Activity
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is a complex chemical compound with significant biological implications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H38O4
- Molecular Weight : 330.49 g/mol
- Structure : The compound features a long carbon chain with multiple ether linkages and hydroxyl groups that contribute to its solubility and reactivity.
Mechanisms of Biological Activity
The biological activity of 4,7,10,13-Tetraoxaoctadecan-2-ol is primarily attributed to its interaction with cellular membranes and proteins. Key mechanisms include:
- Antioxidant Activity : The compound exhibits properties that scavenge free radicals, thereby protecting cells from oxidative stress.
- Membrane Fluidity Modulation : The presence of multiple ether linkages influences the fluidity of cellular membranes, which can affect membrane protein function and signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
Biological Activity Data
Case Studies and Research Findings
Several studies have investigated the biological effects of 4,7,10,13-Tetraoxaoctadecan-2-ol:
-
Antioxidant Efficacy Study :
- A study conducted on cell cultures demonstrated that treatment with the compound significantly reduced markers of oxidative stress compared to control groups. This suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor.
-
Enzyme Activity Modulation :
- Research indicated that this compound could inhibit the activity of lipoxygenase enzymes involved in inflammatory responses. This inhibition could lead to reduced inflammation in various pathological conditions.
-
Membrane Fluidity Analysis :
- A biophysical study using fluorescence spectroscopy showed that the incorporation of 4,7,10,13-Tetraoxaoctadecan-2-ol into lipid bilayers altered their fluidity and permeability. This finding has implications for drug delivery systems where membrane interaction is crucial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
